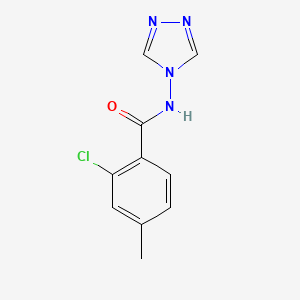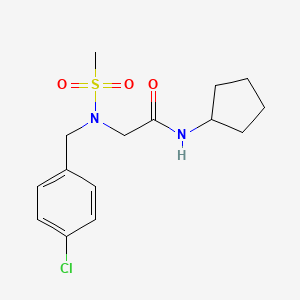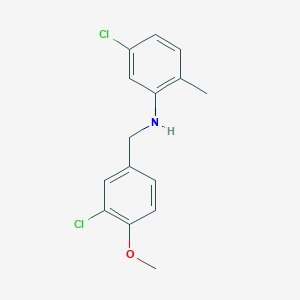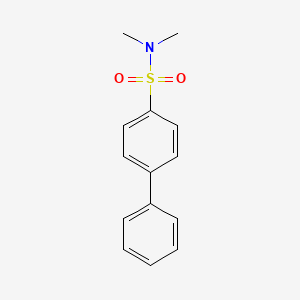
3-(2-chloro-6-fluorophenyl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-chloro-6-fluorophenyl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been found to have significant biochemical and physiological effects.
Scientific Research Applications
3-(2-chloro-6-fluorophenyl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide has been extensively studied for its potential applications in various fields. It has been found to have anticancer properties and has been tested against different types of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent, as it has been found to inhibit the production of inflammatory cytokines. Additionally, it has been studied for its potential use as a neuroprotective agent, as it has been found to protect neurons from oxidative stress.
Mechanism of Action
The mechanism of action of 3-(2-chloro-6-fluorophenyl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes that are involved in cancer cell proliferation and inflammation. It has also been found to activate certain signaling pathways that are involved in neuroprotection.
Biochemical and Physiological Effects:
This compound has been found to have significant biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and protect neurons from oxidative stress. It has also been found to have low toxicity and good stability, making it a promising candidate for further research.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(2-chloro-6-fluorophenyl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide in lab experiments is its low toxicity and good stability. This makes it a safe and reliable compound to work with. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy in different applications.
Future Directions
There are several future directions for research on 3-(2-chloro-6-fluorophenyl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide. One direction is to further investigate its potential use as an anticancer agent, particularly in combination with other chemotherapy drugs. Another direction is to study its potential use as an anti-inflammatory agent in different inflammatory diseases. Additionally, further research could be done to understand its mechanism of action and to design experiments to test its efficacy in different applications.
Synthesis Methods
There are several methods for synthesizing 3-(2-chloro-6-fluorophenyl)-N-(4,6-dimethyl-2-pyridinyl)acrylamide. One method involves reacting 2-chloro-6-fluoroaniline with 4,6-dimethyl-2-pyridinecarboxylic acid to form an intermediate compound which is then reacted with acryloyl chloride to obtain the final product. Another method involves reacting 2-chloro-6-fluoroaniline with 4,6-dimethylpyridine-2-carboxamide to obtain the intermediate compound which is then reacted with acryloyl chloride to obtain the final product.
properties
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-N-(4,6-dimethylpyridin-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFN2O/c1-10-8-11(2)19-15(9-10)20-16(21)7-6-12-13(17)4-3-5-14(12)18/h3-9H,1-2H3,(H,19,20,21)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQULRKLXINSHR-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)C=CC2=C(C=CC=C2Cl)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=C1)NC(=O)/C=C/C2=C(C=CC=C2Cl)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-phenyl-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B5864367.png)

![N-[3-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5864388.png)


![2-(3-methoxyphenyl)-5-[(2-methylbenzyl)thio]-1,3,4-oxadiazole](/img/structure/B5864414.png)

![2-[(1H-benzimidazol-2-ylmethyl)thio]-6-nitro-1,3-benzothiazole](/img/structure/B5864425.png)
![4-[(4-methoxy-1-naphthyl)methylene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5864440.png)
![1-{4-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]phenyl}-1-propanone](/img/structure/B5864444.png)
![3-(2-oxo-2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B5864449.png)
![2-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]-N-(2-phenylethyl)acetamide](/img/structure/B5864457.png)
![N'-[(3,4-dimethylbenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5864459.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-propylpentanamide](/img/structure/B5864464.png)